molecular formula C6H8BNO4 B11914875 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid

5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid

Cat. No.: B11914875
M. Wt: 168.95 g/mol
InChI Key: MBBQSFNMAITXKM-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The compound’s reactivity is largely influenced by the electronic properties of the pyrrole ring and the boronic acid group .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.

    Pyrrole-2-boronic acid: Similar structure but with the boronic acid group attached at a different position on the pyrrole ring.

    5-(Methoxycarbonyl)-2-pyrrol-3-ylboronic acid: A positional isomer with different reactivity and properties.

Uniqueness

5-(Methoxycarbonyl)-1H-pyrrol-3-ylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in certain synthetic applications and research contexts where other boronic acids may not be as effective .

Properties

Molecular Formula

C6H8BNO4

Molecular Weight

168.95 g/mol

IUPAC Name

(5-methoxycarbonyl-1H-pyrrol-3-yl)boronic acid

InChI

InChI=1S/C6H8BNO4/c1-12-6(9)5-2-4(3-8-5)7(10)11/h2-3,8,10-11H,1H3

InChI Key

MBBQSFNMAITXKM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CNC(=C1)C(=O)OC)(O)O

Origin of Product

United States

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